molecular formula C18H20Cl2N2O2S B486380 1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine CAS No. 667892-91-3

1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine

Cat. No.: B486380
CAS No.: 667892-91-3
M. Wt: 399.3g/mol
InChI Key: YCXJNCRJBMAJON-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a 2,4-dimethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonylation: The final step involves the introduction of the 2,4-dimethylphenylsulfonyl group. This can be achieved by reacting the intermediate product with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or triethylamine as bases.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)piperazine: Lacks the sulfonyl group, making it less polar and potentially less reactive.

    4-((2,4-Dimethylphenyl)sulfonyl)piperazine: Lacks the dichlorophenyl group, which may affect its biological activity and chemical reactivity.

Uniqueness

1-(3,4-Dichlorophenyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine is unique due to the presence of both the 3,4-dichlorophenyl and 2,4-dimethylphenylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(2,4-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S/c1-13-3-6-18(14(2)11-13)25(23,24)22-9-7-21(8-10-22)15-4-5-16(19)17(20)12-15/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXJNCRJBMAJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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